![molecular formula C27H38ClN9 B12394015 N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with ethylpiperazine groups and a quinoline moiety, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dichloropyrimidine and 4-ethylpiperazine under controlled conditions.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a nucleophilic substitution reaction, where 7-chloroquinoline reacts with the intermediate pyrimidine compound.
Final Coupling: The final step involves coupling the ethane-1,2-diamine linker to the pyrimidine-quinoline intermediate, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline ring.
科学的研究の応用
N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
N’-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine stands out due to its unique combination of a pyrimidine ring with ethylpiperazine groups and a quinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C27H38ClN9 |
|---|---|
分子量 |
524.1 g/mol |
IUPAC名 |
N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C27H38ClN9/c1-3-34-11-15-36(16-12-34)25-20-26(37-17-13-35(4-2)14-18-37)33-27(32-25)31-10-9-30-23-7-8-29-24-19-21(28)5-6-22(23)24/h5-8,19-20H,3-4,9-18H2,1-2H3,(H,29,30)(H,31,32,33) |
InChIキー |
WLTYONMUIIBIKQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)NCCNC3=C4C=CC(=CC4=NC=C3)Cl)N5CCN(CC5)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



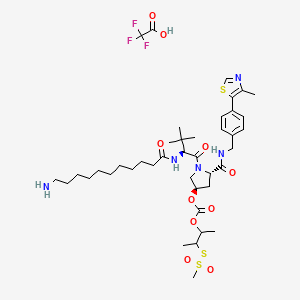
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)



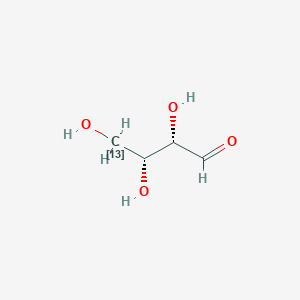
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
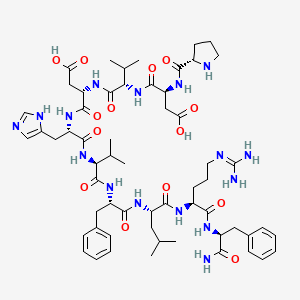

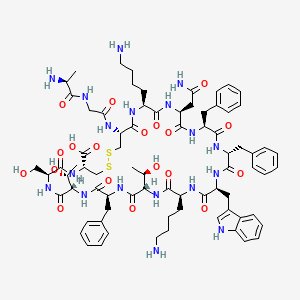
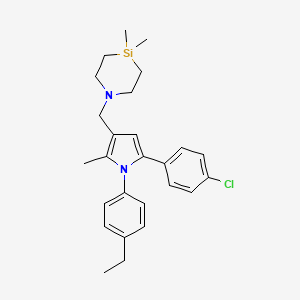
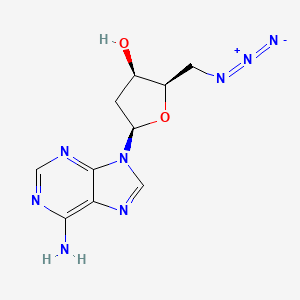
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
